Jacobine N-oxide
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Overview
Description
Jacobine N-oxide is a pyrrolizidine alkaloid, a class of naturally occurring compounds found in various plant species. These compounds are known for their complex structures and significant biological activities. This compound is specifically derived from the plant genus Jacobaea, and it is characterized by the oxidation of the tertiary amino function in jacobine to form the corresponding N-oxide .
Mechanism of Action
Target of Action
Jacobine N-oxide is an N-oxide of Jacobine, a pyrrolizidine alkaloid . It is found in Senecio hybrids that exhibit resistance to thrips . Thrips are tiny insects that feed on plants and are considered pests in many agricultural systems .
Mode of Action
It is known that pyrrolizidine alkaloids, including this compound, can act as feeding deterrents and toxic compounds to generalist herbivores .
Biochemical Pathways
It is known that pyrrolizidine alkaloids can have various effects on insect herbivores and vertebrates, including acting as feeding deterrents and toxic compounds .
Pharmacokinetics
A study on the rumen metabolism of senecio pyrrolizidine alkaloids, which include this compound, found that most n-oxides undergo rapid conversion to their corresponding free bases, followed by biotransformation to metabolites hydrogenated at both the necine base and the necic acid moiety .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the presence of thrips, which this compound helps to deter, can influence its action . .
Biochemical Analysis
Cellular Effects
Pyrrolizidine alkaloids, the class of compounds to which Jacobine N-oxide belongs, are known to have cytotoxic and genotoxic effects . They form adducts with proteins and DNA, leading to cytotoxicity and genotoxicity
Molecular Mechanism
They form pyrrole-protein and pyrrole-DNA adducts, which lead to cytotoxicity and genotoxicity
Temporal Effects in Laboratory Settings
There is limited information available on the temporal effects of this compound in laboratory settings. One study suggests that the concentration of this compound does not increase in response to root herbivory, indicating some level of stability .
Transport and Distribution
It is known that pyrrolizidine alkaloids can be transported and distributed in various ways, including through the vascular system
Subcellular Localization
It is known that pyrrolizidine alkaloids can be found in various subcellular locations, including the cytoplasm
Preparation Methods
Synthetic Routes and Reaction Conditions
Jacobine N-oxide can be synthesized through the oxidation of jacobine using organic per-acids such as perbenzoic acid or peroxyacetic acid in an organic solvent . The reaction typically involves the tertiary amine group of jacobine being oxidized to form the N-oxide.
Industrial Production Methods
Industrial production of this compound involves the extraction of jacobine from plant sources, followed by its chemical oxidation. The extraction process often employs solvents like methanol, and the oxidation is carried out using per-acids under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Jacobine N-oxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can occur, although it is less common.
Reduction: this compound can be reduced back to jacobine under specific conditions.
Substitution: It can participate in substitution reactions where functional groups are replaced.
Common Reagents and Conditions
Oxidizing Agents: Perbenzoic acid, peroxyacetic acid.
Reducing Agents: Hydrogen gas in the presence of a catalyst.
Solvents: Methanol, ethanol, and other organic solvents.
Major Products
The major products formed from these reactions include the original jacobine (upon reduction) and various substituted derivatives depending on the reagents used .
Scientific Research Applications
Jacobine N-oxide has several applications in scientific research:
Comparison with Similar Compounds
Jacobine N-oxide is unique among pyrrolizidine alkaloids due to its specific structural features and biological activities. Similar compounds include:
- Senecionine N-oxide
- Retrorsine N-oxide
- Europine N-oxide
- Heliotrine N-oxide
- Lasiocarpine N-oxide
These compounds share the N-oxide functional group but differ in their specific structures and biological effects . This compound is particularly noted for its role in plant defense and its potent toxicological effects.
Properties
CAS No. |
38710-25-7 |
---|---|
Molecular Formula |
C18H25NO7 |
Molecular Weight |
367.39 |
Origin of Product |
United States |
Q1: How does the cellular distribution of jacobine N-oxide in Jacobaea plants reflect a potential ecological trade-off?
A1: Research using laser microdissection coupled with NMR metabolomics revealed that this compound is not uniformly distributed across different leaf cell types in Jacobaea plants. While other defensive metabolites are concentrated in the epidermis (the outermost cell layer), this compound is predominantly found in the palisade mesophyll cells beneath []. This suggests an ecological trade-off. On one hand, concentrating defensive compounds in the epidermis provides a first line of defense against generalist herbivores and environmental stressors. On the other hand, this compound, while toxic to many herbivores, can act as a host-finding cue for specialist herbivores adapted to PAs. By sequestering this compound in the palisade mesophyll, Jacobaea plants may be balancing the need to deter generalist herbivores while minimizing detection by specialists [].
Q2: Besides Jacobaea species, what other potential pathway for this compound contamination in food crops has been identified?
A2: Research has highlighted a potential pathway for this compound contamination in tea plants (Camellia sinensis L.) []. The study demonstrated that this compound present in weeds growing near tea plants can leach into the surrounding soil. Subsequently, the compound can be taken up by the tea plants and ultimately end up in the harvested tea leaves []. This finding underscores the importance of weed management in tea plantations to minimize PA contamination and potential risks to human health.
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